Isometamidium chloride

Descripción general

Descripción

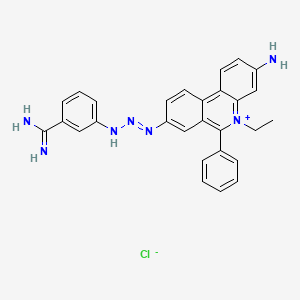

El cloruro de isometamidio es un agente triazénico tripanocida utilizado principalmente en medicina veterinaria para combatir la tripanosomiasis, una enfermedad causada por protozoos parásitos. Este compuesto es particularmente efectivo contra Trypanosoma congolense, Trypanosoma vivax y Trypanosoma brucei . Consta de una única subunidad similar al bromuro de etidio unida a un fragmento de la molécula de diminazeno .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del cloruro de isometamidio implica la unión del 3’-aminobenzamidinamonohidrocloruro diazotizado con el cloruro de homidio. Esta reacción produce una mezcla de isómeros, incluyendo 3-amino-8-[(3’-amidinofenilazo)-amino]-5-etil-6-fenilfenantridinio cloruro .

Métodos de Producción Industrial: La producción industrial del cloruro de isometamidio generalmente implica reacciones de diazotación y acoplamiento a gran escala bajo condiciones controladas para garantizar la pureza y el rendimiento del isómero deseado. El proceso incluye pasos de purificación como la cristalización y la cromatografía para aislar el compuesto activo .

Análisis De Reacciones Químicas

Mechanism of Action

ISM targets mitochondrial DNA (kDNA) in trypanosomes through:

-

DNA Intercalation :

-

Reactive Oxygen Species (ROS) Generation :

Reaction Pathway

Structural Interactions

FTIR analysis of ISM SANPs reveals key functional group interactions:

| Peak (cm⁻¹) | ISM SANPs | Unloaded NPs | Assignment |

|---|---|---|---|

| 3189.80 | 2935.85 | 2935.16 | O–H (hydrogen bond) |

| 1607.52 | 1596.30 | – | C=C (aromatic) |

| 1377.24 | 1248.91 | 1249.12 | C=O (ester) |

These shifts indicate hydrogen bonding and aromatic π–π interactions between ISM and polymer matrices .

Analytical Methods

-

HPLC : Used to quantify ISM in SANPs (95% recovery).

-

NMR : Confirms molecular structure (¹H NMR: δ 8.5–9.5 ppm for aromatic protons).

-

Resazurin Assay : Measures cytotoxicity (ISM IC₅₀: 96.686 µg/mL vs. ISM SANPs: 292.260 µg/mL) .

Resistance Mechanisms

Resistance in Trypanosoma congolense involves:

-

Transporter Mutations : Reduced ISM accumulation via altered transmembrane proteins .

-

DNA Damage Repair : Enhanced base excision repair (BER) pathways .

Key Mutations

Aplicaciones Científicas De Investigación

Veterinary Applications

1.1 Treatment of Trypanosomosis in Livestock

Isometamidium chloride is widely employed to treat trypanosomosis in livestock, particularly in regions where Trypanosoma brucei, Trypanosoma congolense, and Trypanosoma vivax are prevalent. The drug acts by interfering with DNA synthesis, inhibiting RNA polymerase and DNA polymerase, leading to the death of the parasites. A study demonstrated that administering this compound at doses between 0.25 mg/kg and 1.0 mg/kg body weight effectively reduced parasitemia in infected cattle .

1.2 Resistance Issues

Despite its efficacy, resistance to this compound has been reported, complicating treatment protocols. Research indicates that certain trypanosome isolates exhibit genomic alterations that confer resistance, highlighting the need for ongoing surveillance and alternative treatment strategies .

Aquaculture Applications

2.1 Treatment of Cryptobiosis in Fish

This compound has also been investigated for its effectiveness against Cryptobia salmositica, a parasite affecting rainbow trout (Oncorhynchus mykiss). In a controlled study, trout treated with this compound showed significantly lower parasitemias compared to untreated controls. The drug was administered intramuscularly at doses of 0.01 mg/kg and 0.1 mg/kg, demonstrating therapeutic potential against this aquatic pathogen .

2.2 Pharmacokinetics in Fish

The pharmacokinetics of this compound in fish revealed that peak plasma concentrations occurred two weeks post-injection, with a gradual decline thereafter. This information is crucial for determining optimal dosing schedules to maximize therapeutic effects while minimizing toxicity .

Nanoformulation Studies

Recent advancements have led to the development of nanoformulations of this compound aimed at reducing toxicity while enhancing efficacy. A study synthesized this compound-loaded alginate gum acacia nanoparticles (ISM SANPs), which demonstrated improved cytocompatibility compared to traditional formulations. This approach not only minimizes adverse effects but also allows for sustained drug release, potentially improving treatment outcomes for trypanosomosis .

Comparative Efficacy Studies

Comparative studies have assessed the protective efficacy of this compound alongside diminazene aceturate against various trypanosome infections in cattle. Findings indicated no significant difference in the mean time to infection between the two drugs; however, both treatments significantly extended the time to infection compared to untreated controls .

Summary Table: Key Findings on this compound

| Application Area | Key Findings | Dosage Range | Notes |

|---|---|---|---|

| Livestock | Effective against T. brucei, T. congolense, T. vivax | 0.25 - 1.0 mg/kg | Resistance reported; ongoing monitoring needed |

| Aquaculture | Effective against Cryptobia salmositica | 0.01 - 0.1 mg/kg | Peak plasma concentration at 2 weeks |

| Nanoformulation | Improved cytocompatibility with ISM SANPs | N/A | Sustained release reduces toxicity |

| Comparative Efficacy | Similar protective efficacy as diminazene aceturate | N/A | Both extend time to infection |

Mecanismo De Acción

El cloruro de isometamidio ejerce sus efectos tripanocidas intercalándose en el ADN del parásito, inhibiendo así las actividades de las polimerasas de ARN y ADN. Esta inhibición bloquea la síntesis de ácidos nucleicos, lo que lleva a la muerte del parásito . El compuesto se dirige al ADN cinetoplasto de los tripanosomas, interrumpiendo sus procesos de replicación y transcripción .

Compuestos Similares:

Diaceturato de diminazeno: Otro agente tripanocida utilizado en medicina veterinaria.

Cloruro de homidio: Un tripanocida basado en fenantridina con un modo de acción similar.

Comparación: El cloruro de isometamidio es único debido a su doble acción de profilaxis y terapia, mientras que el diaceturato de diminazeno y el cloruro de homidio se utilizan principalmente con fines terapéuticos. Además, el cloruro de isometamidio tiene una duración de acción más prolongada en comparación con los otros dos compuestos .

¿Hay algo más que te gustaría saber sobre el cloruro de isometamidio o cualquier otro compuesto?

Comparación Con Compuestos Similares

Diminazene diaceturate: Another trypanocidal agent used in veterinary medicine.

Homidium chloride: A phenanthridinium-based trypanocide with a similar mode of action.

Comparison: Isometamidium chloride is unique due to its dual action of prophylaxis and therapy, whereas diminazene diaceturate and homidium chloride are primarily used for therapeutic purposes. Additionally, this compound has a longer duration of action compared to the other two compounds .

Is there anything else you would like to know about this compound or any other compound?

Actividad Biológica

Isometamidium chloride (ISM) is a trypanocide primarily used for the prophylactic and therapeutic treatment of animal trypanosomiasis, particularly infections caused by Trypanosoma congolense and Trypanosoma brucei. This compound exhibits significant biological activity against these parasites through various mechanisms, including interference with mitochondrial DNA replication and modulation of redox status in cells.

This compound acts primarily by targeting the kinetoplast DNA (kDNA) of trypanosomes, which is crucial for the parasite's survival. The drug selectively inhibits kDNA type II topoisomerase, leading to the degradation of the kDNA network and subsequent cell death. This action is complemented by its ability to enter the nucleus and bind to nuclear DNA, further disrupting cellular functions critical for parasite viability .

Key Mechanisms:

- Inhibition of kDNA Replication : ISM disrupts the replication process of kDNA, which is vital for trypanosome survival .

- Modulation of Redox Status : Prolonged exposure to ISM alters the redox balance in cells, contributing to increased oxidative stress and reduced cell viability .

- Neuromuscular Transmission Blockade : In mammals, ISM has been shown to block neuromuscular transmission, leading to paralysis in infected hosts .

Efficacy and Dosage

The efficacy of this compound varies based on dosage and timing of administration. Studies have demonstrated that dosages ranging from 0.01 mg/kg to 1.0 mg/kg can significantly reduce parasitemia in infected animals. Higher doses (up to 2.5 mg/kg) have been effective in eliminating infections but may also lead to increased mortality rates in treated subjects .

Dosage Efficacy Table

| Dosage (mg/kg) | Effect on Parasitemia | Notes |

|---|---|---|

| 0.01 | Moderate reduction | Lower efficacy; used for prophylaxis |

| 0.1 | Significant reduction | Effective in chronic cases |

| 1.0 | High efficacy | Can eliminate infection in some cases |

| 2.5 | High efficacy | Risk of increased mortality |

Resistance Development

Resistance to this compound has been documented, particularly in regions where it is frequently used. Genetic studies indicate that resistance may arise from changes in transporter proteins that affect drug accumulation within the parasite . The development of resistance is exacerbated in immunocompromised hosts, highlighting the need for careful management of ISM use in livestock .

Resistance Findings Table

| Study Focus | Findings |

|---|---|

| Genomic Analysis | Identification of SNPs related to resistance |

| Host Immunity Impact | Compromised immunity enhances resistance |

| Transporter Gene Changes | Altered expression linked to drug uptake |

Case Studies

- Rainbow Trout Study : A study involving rainbow trout (Oncorhynchus mykiss) showed that administration of ISM at various stages post-infection led to significant reductions in parasitemia compared to controls. The study indicated that treatment at preclinical stages yielded better outcomes than at chronic stages .

- Cattle Treatment : In Boran cattle infected with T. congolense, ISM demonstrated therapeutic efficacy even against strains with low levels of drug resistance. The study emphasized the importance of appropriate dosing schedules for maximizing therapeutic outcomes .

Propiedades

IUPAC Name |

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7.ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJTSGALAVCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20438-03-3 (Parent) | |

| Record name | Isometamidium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10955855 | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34301-55-8 | |

| Record name | Isometamidium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34301-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isometamidium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isometamidium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETAMIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH28I651F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.